molecular formula C22H20N2O2 B5662317 1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole

1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole

Cat. No.: B5662317
M. Wt: 344.4 g/mol
InChI Key: WYZCLHSUCWYLIC-UHFFFAOYSA-N
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Description

1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their significant pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole typically involves the condensation reaction of o-phenylenediamine with aromatic aldehydes. One efficient method uses phosphoric acid as a homogeneous catalyst under mild conditions. This green and practical method offers advantages such as short reaction times, mild reaction conditions, excellent yields, and simple workup procedures . The reaction is carried out in methanol under thermal conditions, resulting in moderate to excellent yields within a short period .

Chemical Reactions Analysis

1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium metabisulphite.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include sodium metabisulphite for oxidation and hydrogen for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole can be compared with other benzimidazole derivatives, such as:

The presence of the 3,4-dimethoxyphenyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-benzyl-2-(3,4-dimethoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-25-20-13-12-17(14-21(20)26-2)22-23-18-10-6-7-11-19(18)24(22)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZCLHSUCWYLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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